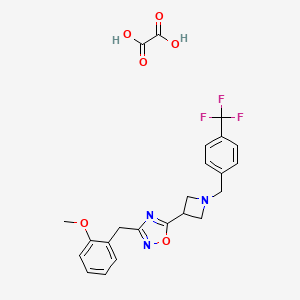
3-(2-Methoxybenzyl)-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxybenzyl)-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C23H22F3N3O6 and its molecular weight is 493.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2-Methoxybenzyl)-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate represents a novel structure within the oxadiazole class, which has garnered attention due to its diverse biological activities. This article synthesizes the available research findings on the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₂₁H₁₈F₃N₃O₃
- Molecular Weight : 426.34 g/mol
- CAS Number : Not specified in the search results.
The presence of the oxadiazole ring is significant due to its established pharmacological properties.
Anticancer Activity
Research has shown that oxadiazoles exhibit promising anticancer properties. In a study involving various oxadiazole derivatives, including those related to our compound, significant activity was observed against multiple cancer cell lines. For instance:
- Cell Lines Tested : Melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancer.
- Notable Results : One derivative demonstrated a growth inhibition (GI) percentage of 68.89% against CCRF-CEM cells at a concentration of 10 µM .
Table 1: Anticancer Activity of Related Oxadiazole Compounds
| Compound | Cell Line | % Growth Inhibition |
|---|---|---|
| 6h | NCI-H522 | 53.24 |
| 6h | K-562 | 47.22 |
| 6h | MOLT-4 | 43.87 |
| 6h | HL-60 | 40.30 |
The compound's potential as an anticancer agent is further supported by its ability to outperform standard treatments like imatinib in specific assays .
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have been well-documented. A comprehensive study highlighted their effectiveness against various microbial strains:
- Mechanism : The oxadiazole scaffold interferes with microbial cell wall synthesis and metabolic pathways.
- Activity Spectrum : Compounds containing the oxadiazole core have shown activity against both bacterial and fungal pathogens .
Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | Candida albicans | 64 µg/mL |
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's structural features suggest potential antioxidant activity:
- Assay Used : DPPH radical scavenging assay.
- Result : One related derivative showed an IC50 value of 15.14 µM, indicating significant antioxidant capacity .
Case Studies
Recent studies have provided insights into the practical applications of these compounds in clinical settings:
-
Study on Melanoma Treatment :
- A derivative similar to our compound was tested in vivo and showed substantial tumor reduction in melanoma models.
- The mechanism involved apoptosis induction and cell cycle arrest in cancer cells.
-
Antimicrobial Resistance Study :
- Research focused on the efficacy of oxadiazole derivatives against resistant strains of Mycobacterium tuberculosis, showing promising results that warrant further investigation into their therapeutic potential.
Propiedades
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-[1-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2.C2H2O4/c1-28-18-5-3-2-4-15(18)10-19-25-20(29-26-19)16-12-27(13-16)11-14-6-8-17(9-7-14)21(22,23)24;3-1(4)2(5)6/h2-9,16H,10-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIPLXGOCFRSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)CC4=CC=C(C=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













